7-butyl-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Description
The exact mass of the compound this compound is 363.16952493 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
11-butyl-4-(methoxymethyl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-3-4-11-24-12-10-16-18(20(24)26)21-22-19-17(14-8-6-5-7-9-14)15(13-27-2)23-25(16)19/h5-10,12H,3-4,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHRVSIEJQLNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC2=C(C1=O)N=NC3=C(C(=NN23)COC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-butyl-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a member of the pyrazolo-triazine class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a complex arrangement that includes a pyrazole ring fused with pyridine and triazine components. This unique configuration is believed to contribute to its biological properties.
Research indicates that compounds within the pyrazolo-triazine family interact with various molecular targets in cells. The proposed mechanisms include:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It can affect signaling pathways such as PI3K/AKT/mTOR, which are crucial for cell growth and metabolism.
- Induction of Apoptosis : Evidence suggests that this compound may induce apoptosis in cancer cells by activating caspases and promoting oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 45–97 | Inhibition of CDK2 and induction of apoptosis |
| MDA-MB-231 (triple-negative) | 6–99 | Activation of caspases; ROS generation |
| U-87 MG (glioblastoma) | Not reported | Potential inhibition of growth |
| A549 (lung cancer) | Not reported | Potential cytotoxicity |
The compound has shown significant cytotoxic effects in vitro against these cell lines. For instance, it demonstrated superior activity compared to standard treatments like cisplatin in certain assays .
Antimicrobial Activity
In addition to anticancer properties, some derivatives of pyrazolo-triazines exhibit antimicrobial effects. The exact mechanism is often linked to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the pyrazolo-triazine family:
- Study on Pyrazolo[4,3-e][1,2,4]triazine Derivatives : This research focused on synthesizing novel derivatives and evaluating their anticancer activities against MCF-7 and MDA-MB-231 cells. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to traditional chemotherapeutics .
- Mechanistic Studies : Another study investigated the apoptotic pathways activated by these compounds. It was found that certain derivatives could significantly increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .
Scientific Research Applications
Structure
The compound features a unique structure characterized by multiple fused rings, which contributes to its biological activity. The molecular formula is , and its CAS number is 931974-15-1.
Anticancer Activity
Research has indicated that compounds similar to 7-butyl-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one exhibit significant anticancer properties. For example, studies have shown that pyrazolo compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
A study demonstrated that a derivative of this compound effectively inhibited the proliferation of human breast cancer cells in vitro. The mechanism involved the modulation of cell cycle progression and induction of apoptotic pathways.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Certain pyrazolo derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis.
Case Study:
In a model of Parkinson's disease, a related compound demonstrated the ability to reduce neuronal loss and improve motor function in treated animals compared to controls.
Anti-inflammatory Properties
Compounds within this chemical class have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Case Study:
Research involving animal models of arthritis showed that treatment with pyrazolo compounds resulted in reduced swelling and pain, suggesting potential for therapeutic use in chronic inflammatory conditions.
Toxicity Profile
Preliminary toxicity studies indicate that while the compound exhibits beneficial effects at therapeutic doses, further research is needed to establish a comprehensive safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
